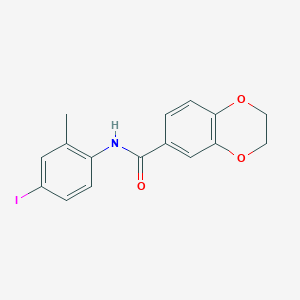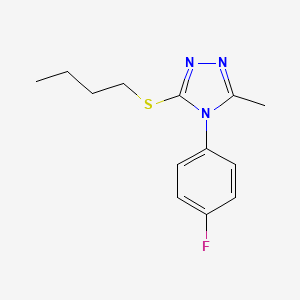![molecular formula C17H13BrN2O3 B5112800 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5112800.png)
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of bromine and hydroxyl functional groups attached to a phenyl ring, and an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzylamine and 4-hydroxybenzaldehyde.
Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as urea or thiourea, under acidic or basic conditions.
Condensation Reaction: The final step involves a condensation reaction between the intermediate product and 4-hydroxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Catalysts: Using catalysts to accelerate the reaction.
Solvent Selection: Choosing appropriate solvents to improve reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce a physiological response.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and the imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-13-5-1-12(2-6-13)10-20-16(22)15(19-17(20)23)9-11-3-7-14(21)8-4-11/h1-9,21H,10H2,(H,19,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLUWRRUVVDJJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)

![4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one](/img/structure/B5112725.png)
![1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol](/img/structure/B5112734.png)
![[4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone](/img/structure/B5112738.png)
![1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B5112746.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
![1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide](/img/structure/B5112775.png)
![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)
![N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE](/img/structure/B5112793.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
